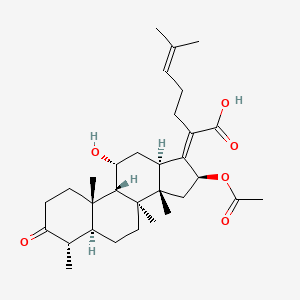

3-Keto Fusidic Acid

説明

3-Keto Fusidic Acid is a naturally occurring compound found in various plants, with a wide range of potential applications in the medical, agricultural, and industrial fields. It is a derivative of fusidic acid, a naturally occurring antibiotic, and is produced through a synthetic process. 3-Keto Fusidic Acid has been studied for its potential use in the treatment of various infections, as well as its ability to inhibit certain enzymes. In

科学的研究の応用

Microbiology

3-Keto Fusidic Acid (3-keto FA) is an active metabolite of the antibiotic fusidic acid . It has been found to be active against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC99) is reported to be 1.25 µM .

Pharmacology

Fusidic acid, the parent compound of 3-keto FA, is a bacteriostatic antibiotic that is often used topically in creams and eyedrops but is also available in systemic formulations including tablets and injections . It works by inhibiting translocation during protein synthesis .

Biochemistry

3-keto FA is an active metabolite of the antibiotic fusidic acid . It is active against M. tuberculosis (MIC 99 = 1.25 µM) .

Medicine

Fusidic acid, the parent compound of 3-keto FA, is a topical antibacterial agent used to prevent and treat mild to moderate skin infections caused by susceptible bacteria . It is often used topically in creams and eyedrops but is also available in systemic formulations including tablets and injections .

Nanotechnology

A recent study has shown that 3-Keto Fusidic Acid can be combined with natural compounds like cinnamon essential oil (CEO) to enhance its antibacterial effect . The study aimed to develop a distinctive nanoemulsion (NE) using cinnamon oil loaded with Fusidic Acid . This combination therapy has been recognized as a strategy that could improve the therapeutic influence of antibacterial agents .

Dermatology

Fusidic Acid, the parent compound of 3-Keto Fusidic Acid, is used in combination with other compounds to treat various skin conditions . For instance, it’s used in combination with Ketoconazole and Dexamethasone to treat fungal skin infections and skin bacterial infections . It’s also used to treat skin infections caused by corynebacterium minutissimum infection, staphylococcus aureus, and streptococcus infection .

特性

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKASDKLVVYODQ-UKHRKFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Keto Fusidic Acid | |

CAS RN |

4680-37-9 | |

| Record name | 3-Didehydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)